molecular formula C19H20ClN3O5S B2795645 5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891126-13-9

5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2795645
CAS No.: 891126-13-9
M. Wt: 437.9
InChI Key: NWBXHMYJVZGCBK-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20ClN3O5S and its molecular weight is 437.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa, inhibiting its activity and thus decreasing the generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . FXa normally catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus affecting these downstream effects .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Properties

IUPAC Name

5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)18-22-23-19(28-18)21-17(24)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXHMYJVZGCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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